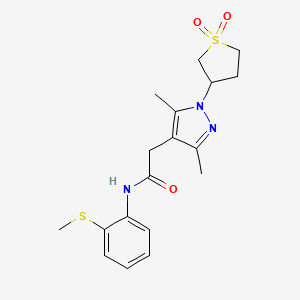
methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,3-triazole ring, which is a five-membered ring structure consisting of two carbon atoms and three nitrogen atoms . This group is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .
Chemical Reactions Analysis
1,2,3-triazoles can participate in various chemical reactions, including N-alkylation, N-arylation, and various substitutions at the 1, 2, or 3 positions of the triazole ring .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized and its crystal structure determined through X-ray diffraction analysis. This study highlights the compound's structural complexity, displaying disorder within a methoxycarbonyl group and variations in the orientation of aryltriazenyl groups. The detailed crystallographic analysis provides a foundation for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Moser, Bertolasi, & Vaughan, 2005).
Synthetic Applications
The compound and its derivatives have been implicated in various synthetic pathways, demonstrating their utility in creating novel chemical entities. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, showcases the compound's role in producing high molecular weight polypeptides and other biologically relevant molecules. Such synthetic versatility underscores the compound's importance in medicinal chemistry and drug development processes (Soriano, Podraza, & Cromwell, 1980).
Reactivity and Chemical Transformations
Further research demonstrates the compound's involvement in complex chemical transformations, such as alkyne activation with Brønsted acids, iodine, or gold complexes. These studies reveal the compound's reactivity and its potential to serve as a precursor in the synthesis of isoquinolines and triazoles, offering insights into novel reaction mechanisms and pathways for synthesizing heterocyclic compounds. Such chemical reactivity is vital for developing new pharmaceuticals, agrochemicals, and materials (Yamamoto, Gridnev, Patil, & Jin, 2009).
Environmental and Material Science Applications
The compound's derivatives have also been studied for their environmental applications, particularly in pollution control and the water cycle. Research into benzotriazoles, for instance, has focused on their occurrence and removal from municipal wastewater, indicating the compound's potential utility in environmental remediation efforts. Such applications are crucial for addressing the challenges of water pollution and developing sustainable wastewater treatment technologies (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Mecanismo De Acción
Target of Action
The primary target of the compound “methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate” is acetylcholinesterase (AChE) . AChE is a protein that plays a crucial role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with its target, AChE, by binding to it .
Biochemical Pathways
The inhibition of AChE by the compound affects the cholinergic pathway. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, heart rate, and memory processing. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The compound was predicted to have drug-like properties, suggesting it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels. This can have various effects depending on the specific context, but in the case of neurodegenerative diseases like Alzheimer’s, it could potentially improve cognitive function .
Propiedades
IUPAC Name |
methyl 4-[3-(triazol-1-yl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-14(20)11-4-2-10(3-5-11)13(19)17-8-12(9-17)18-7-6-15-16-18/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJDNYUDWRSVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2477161.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2477162.png)


![1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2477166.png)
![(2-bromophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2477169.png)



![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2477174.png)
